(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride
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Overview
Description
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is an organic compound characterized by the presence of a cyclopentene ring, an ethene linkage, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Ethene Linkage: The ethene linkage is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Sulfonyl Fluoride Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles such as amines or thiols replace the fluoride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamides or sulfonothiols.
Scientific Research Applications
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(cyclopenten-1-yl)ethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFVNNIWQAYHTQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C(C1)/C=C/S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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